cis-11-Octadecenol

Description

Properties

IUPAC Name |

(Z)-octadec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLQWXUVTXCDDL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016513 | |

| Record name | cis-Vaccenyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62972-93-4 | |

| Record name | cis-Vaccenyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-11-Octadecenol chemical properties

An In-depth Technical Guide to the Chemical Properties of cis-11-Octadecenol (Vaccenyl Alcohol)

Introduction

This compound, also known as cis-vaccenyl alcohol, is a long-chain monounsaturated fatty alcohol with the chemical formula C₁₈H₃₆O. As a member of the fatty alcohol family, it serves as a crucial chemical intermediate and a subject of interest in various research fields, particularly in chemical ecology. Its significance is underscored by its role as the direct precursor to cis-11-octadecenyl acetate (vaccenyl acetate), a well-documented male-specific mating pheromone in the fruit fly, Drosophila melanogaster[1][2].

The unique structural features of this compound—a primary alcohol group at one end of an eighteen-carbon chain and a single cis-configured double bond at the eleventh position—dictate its physicochemical properties and reactivity. Understanding these characteristics is paramount for its synthesis, purification, and application in developing advanced research tools or specialized industrial products.

This guide provides a comprehensive technical overview of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular structure, synthesis, reactivity, analytical characterization, and safe handling protocols. The narrative synthesizes theoretical principles with practical considerations, ensuring a robust and actionable resource.

Section 1: Molecular Structure and Physicochemical Properties

The identity and behavior of this compound are fundamentally derived from its molecular architecture. It consists of an 18-carbon aliphatic backbone, making it lipophilic. The presence of a terminal hydroxyl (-OH) group provides a site for polar interactions and chemical derivatization, while the C11-C12 cis-alkene introduces a rigid kink in the chain, influencing its conformational flexibility and packing in condensed phases.

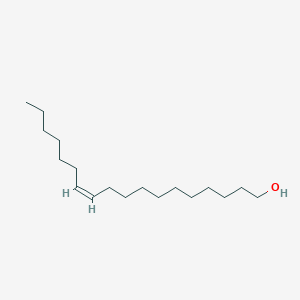

Caption: Chemical structure of this compound.

Key Identifiers and Computed Properties

The fundamental identifiers and computed physicochemical properties provide a baseline for understanding the molecule's characteristics. This data is critical for database searches, regulatory submissions, and predictive modeling of its behavior.

| Property | Value | Source |

| IUPAC Name | (Z)-octadec-11-en-1-ol | PubChem[3] |

| Synonyms | This compound, cis-Vaccenyl alcohol | PubChem[3] |

| CAS Number | 62972-93-4 | PubChem[3] |

| Molecular Formula | C₁₈H₃₆O | PubChem[3] |

| Molecular Weight | 268.5 g/mol | PubChem[3] |

| XLogP3 | 7.4 | PubChem[3] |

Physical Properties

While experimental data for this compound is not extensively published, its physical properties can be reliably inferred from its close structural isomer, cis-9-octadecen-1-ol (Oleyl Alcohol), and general principles of lipid chemistry.

| Property | Value / Description | Rationale / Source |

| Appearance | Colorless to pale yellow liquid | Inferred from oleyl alcohol |

| Melting Point | Low; likely in the range of 2-12 °C | Based on oleyl alcohol[4] |

| Boiling Point | ~330-360 °C at 1013 hPa | Based on oleyl alcohol[4] |

| Density | ~0.85 g/cm³ at 20 °C | Based on oleyl alcohol |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Characteristic of long-chain fatty alcohols |

The high XLogP3 value of 7.4 confirms its highly nonpolar, lipophilic nature[3]. The cis-double bond prevents the molecules from packing efficiently, resulting in a low melting point and a liquid state at or near room temperature.

Section 2: Synthesis and Chemical Reactivity

The synthesis of this compound is not commonly detailed in commercial literature but can be readily achieved through standard transformations of its corresponding fatty acid, cis-11-octadecenoic acid (cis-vaccenic acid). Its reactivity is dominated by the primary alcohol and the nucleophilic double bond.

Synthetic Pathway: Reduction of a Carboxylic Acid Derivative

The most direct and reliable route to this compound is the reduction of the carboxylic acid group of cis-vaccenic acid or its methyl ester. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl without affecting the C=C double bond.

Causality of Experimental Choices:

-

Starting Material: Methyl cis-11-octadecenoate is preferred over the free fatty acid when using hydride reagents like Lithium Aluminum Hydride (LiAlH₄) to avoid wasteful consumption of the reagent through deprotonation and to ensure a cleaner reaction.

-

Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols efficiently. It is chosen over milder reagents like NaBH₄, which are generally unreactive with esters. Critically, under standard conditions, LiAlH₄ does not reduce isolated non-conjugated carbon-carbon double bonds.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because they are inert to LiAlH₄ and effectively solvate the reactants. The anhydrous condition is non-negotiable, as LiAlH₄ reacts violently with water.

-

Work-up: A careful, sequential addition of water and then aqueous base (e.g., NaOH solution), known as the Fieser work-up, is employed to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum alkoxide complexes, resulting in a granular precipitate of aluminum salts that is easily filtered off.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ester Reduction

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (1.2 eq.) at 0 °C.

-

Substrate Addition: A solution of methyl cis-11-octadecenoate (1.0 eq.) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Work-up: The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: The resulting white precipitate is stirred for 30 minutes, then removed by filtration through a pad of Celite. The filter cake is washed with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude alcohol is then purified by silica gel column chromatography to yield pure this compound.

Key Chemical Reactions

-

Esterification: As a primary alcohol, this compound readily undergoes esterification. A notable example is its reaction with acetyl chloride or acetic anhydride in the presence of a base (like pyridine) to yield cis-11-octadecenyl acetate, the aforementioned pheromone[1][2]. This transformation is fundamental to studies in chemical ecology.

-

Reactions of the Alkene: The cis-double bond is susceptible to standard alkene reactions:

-

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C) will reduce the double bond to yield the fully saturated octadecan-1-ol.

-

Epoxidation: Treatment with a peroxy acid like m-CPBA will form the corresponding epoxide, a useful synthetic intermediate.

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive work-up will cleave the double bond to yield heptanal and 11-hydroxyundecanal.

-

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques. Each method provides complementary information that, when combined, creates a self-validating analytical system.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The expected proton (¹H) and carbon (¹³C) NMR data in CDCl₃ are summarized below.

| Assignment (¹H NMR) | Carbon Position | Approx. Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic Protons | C11-H, C12-H | 5.3-5.4 | Multiplet |

| Carbinol Methylene | C1-H₂ | ~3.64 | Triplet |

| Allylic Methylene | C10-H₂, C13-H₂ | ~2.01 | Multiplet |

| Acyl Chain Methylene | C3-C9, C14-C17 | 1.2-1.4 | Broad Singlet |

| β-to-OH Methylene | C2-H₂ | ~1.56 | Quintet |

| Terminal Methyl | C18-H₃ | ~0.88 | Triplet |

Expert Interpretation:

-

The chemical shift of the olefinic protons (~5.35 ppm) is characteristic of hydrogens on a C=C double bond. The key diagnostic feature of the cis geometry is a proton-proton coupling constant (³J) of approximately 10-12 Hz between these two protons, which is significantly smaller than that for a trans isomer (~15-18 Hz).

-

The signal at ~3.64 ppm is a triplet, confirming a -CH₂-OH group adjacent to another methylene group.

-

The signals around 2.01 ppm are characteristic of allylic protons, which are deshielded by the adjacent double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) | Appearance |

| Alcohol O-H | ~3200-3500 | Broad, strong |

| Alkane C-H | ~2850-2960 | Strong, sharp |

| Alkene C=C | ~1650-1660 | Weak to medium |

| cis-Alkene =C-H bend | ~675-730 | Medium, sharp |

Expert Interpretation: The most prominent feature will be the broad O-H stretch, confirming the alcohol. The C=C stretch for a symmetrically substituted cis-alkene is often weak or absent due to a small change in dipole moment during the vibration. Therefore, the =C-H out-of-plane bending band is often more reliable for identifying the alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak is expected at m/z = 268.5. This peak may be weak due to facile fragmentation.

-

Key Fragments:

-

[M-H₂O]⁺: A prominent peak at m/z = 250, corresponding to the loss of a water molecule.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond is less common for primary alcohols.

-

Alkene Fragmentation: The long hydrocarbon chain will produce a characteristic cluster of peaks separated by 14 Da (-CH₂-). Cleavage allylic to the double bond is also a favored fragmentation pathway.

-

Chromatographic Analysis

Gas Chromatography (GC) is the method of choice for assessing the purity of this compound.

-

Purity Assessment: A single, sharp peak on a GC chromatogram using a suitable nonpolar or polar capillary column indicates high purity.

-

Retention Index: The Kovats Retention Index is a standardized measure of retention time. For this compound, reported values are approximately 2070 on a semi-standard non-polar column and 2121 on a standard polar column[3]. This data is invaluable for confirming compound identity against a known standard.

-

Derivatization: To improve volatility and peak shape, the alcohol is often derivatized to its trimethylsilyl (TMS) ether or its acetate ester prior to GC analysis. This is a self-validating step; the predictable shift in retention time post-derivatization further confirms the presence of the hydroxyl group.

Section 4: Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity of the compound and the safety of laboratory personnel is paramount. Proper handling and storage procedures are critical. The following recommendations are based on safety data for structurally similar long-chain alcohols[5][6][7].

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols. Avoid contact with skin and eyes.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially at the double bond and the alcohol moiety. For long-term stability, storage at low temperatures (-20 °C) in a freezer is recommended.

-

Stability and Incompatibilities: The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides, which can trigger vigorous and potentially hazardous reactions.

Conclusion

This compound is a fatty alcohol whose chemical properties are defined by the interplay between its long lipophilic chain, a reactive primary alcohol, and a stereochemically important cis-alkene. Its synthesis is accessible through the selective reduction of its corresponding ester, and its structure can be definitively confirmed through a suite of spectroscopic and chromatographic techniques. A thorough understanding of its reactivity, analytical signatures, and proper handling protocols is essential for its effective use in research, particularly in the synthesis of biologically active molecules like insect pheromones. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with and exploit the chemical nature of this valuable compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11821627, this compound. Retrieved from [Link]

-

Wikipedia (n.d.). Vaccenyl acetate. Retrieved from [Link]

-

CAS Common Chemistry (n.d.). cis-Vaccenyl acetate. Retrieved from [Link]

-

Ohta, H., et al. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry, 4(3), 104-111. Retrieved from [Link]

-

Ataman Kimya (n.d.). CIS-9-OCTADECEN-1-OL. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Vaccenyl acetate - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H36O | CID 11821627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-9-Octadecen-1-ol for synthesis 143-28-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cpachem.com [cpachem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Physical Properties of cis-11-Octadecenol

Introduction

cis-11-Octadecenol, also known as (Z)-octadec-11-en-1-ol or cis-vaccenyl alcohol, is a long-chain unsaturated fatty alcohol. As a monounsaturated C18 alcohol, it belongs to a class of compounds that are of significant interest in various fields, including pheromone synthesis, specialty lubricants, surfactants, and as precursors in the development of novel pharmaceutical and cosmetic formulations.[1] The specific position of the cis-double bond at the 11th carbon imparts unique stereochemical properties that influence its physical behavior and reactivity compared to other isomers, such as the more common oleyl alcohol (cis-9-octadecen-1-ol).

This guide provides a comprehensive overview of the core physical properties of this compound, offers a detailed protocol for its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, and outlines essential safety and handling procedures. The information presented is intended for researchers, chemists, and drug development professionals who require a technical understanding of this specific fatty alcohol for their applications.

Core Physical and Chemical Properties

The characterization of a chemical entity begins with its fundamental physical properties. These constants are critical for identity confirmation, purity assessment, and process design. While extensive experimental data for this compound is not as widely published as for its cis-9 isomer, a combination of computed data and experimental values for closely related structures provides a reliable profile.

It is important to note that many physical properties, such as boiling and melting points, are highly sensitive to purity. The values presented below are based on available chemical data and should be considered reference points.

| Property | Value | Source(s) |

| IUPAC Name | (Z)-octadec-11-en-1-ol | |

| Synonyms | This compound, (Z)-11-Octadecen-1-ol, cis-Vaccenyl alcohol | [] |

| CAS Number | 62972-93-4 | |

| Molecular Formula | C₁₈H₃₆O | |

| Molecular Weight | 268.48 g/mol | [3][4] |

| Appearance | Liquid | [][4] |

| Density | 0.8 ± 0.1 g/cm³ (Computed) | [] |

| Boiling Point | 398.2°C at 760 mmHg (Predicted) | [1][5] |

| Melting Point | Not experimentally determined. For comparison, the cis-9 isomer (Oleyl alcohol) melts between 0-19°C. | [6] |

| Refractive Index | Not experimentally determined. For comparison, the cis-9 isomer (Oleyl alcohol) is n²⁰/D ≈ 1.46. | [6] |

| Solubility | Soluble in chloroform; expected to be soluble in other organic solvents like ethanol and ether, and insoluble in water. | [][6] |

Structural Elucidation by Spectroscopy

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound, particularly the geometry and position of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for this purpose.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons in different chemical environments. The vinylic protons (–CH=CH–) are expected to appear as a multiplet in the range of 5.3-5.4 ppm. The cis-coupling constant (J) for these protons is typically smaller than for a trans-isomer, providing confirmation of the 'Z' geometry. The protons on the carbon bearing the hydroxyl group (–CH₂OH) will appear as a triplet around 3.6 ppm. The terminal methyl group (CH₃–) will be an upfield triplet near 0.9 ppm, while the numerous methylene groups (–CH₂–) of the alkyl chain will form a broad signal complex between 1.2-2.1 ppm.

-

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The olefinic carbons (–C=C–) are expected to resonate around 130 ppm. The carbon attached to the hydroxyl group (–C–OH) will be downfield at approximately 63 ppm, while the aliphatic carbons will appear in the 14-32 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. A strong, broad absorption band around 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching of the alkyl chain will appear just below 3000 cm⁻¹. A peak of medium intensity around 3010-3020 cm⁻¹ is indicative of the =C-H stretching of the cis-double bond, and a C=C stretching absorption can be found near 1650 cm⁻¹.

Experimental Protocol: ¹H NMR Analysis of this compound

This protocol describes a self-validating system for confirming the identity and purity of a this compound sample. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vial

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Step 1.1: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Rationale: This mass provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to saturation.

-

-

Step 1.2: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Rationale: CDCl₃ is a standard, relatively non-polar solvent that readily dissolves the fatty alcohol, as indicated by its known solubility.[] The deuterium (D) is not detected in ¹H NMR, thus providing a "silent" medium. TMS serves as the internal standard for chemical shift referencing (defined as 0.00 ppm), ensuring data comparability across different experiments and instruments.

-

-

Step 1.3: Gently swirl the vial to ensure the sample is completely dissolved.

-

Step 1.4: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Rationale: The solution height should be sufficient (approx. 4-5 cm) to be within the detection region of the spectrometer's receiver coil for optimal signal detection.

-

-

-

NMR Data Acquisition:

-

Step 2.1: Insert the NMR tube into the spectrometer.

-

Step 2.2: Perform standard instrument setup procedures, including locking onto the deuterium signal of the CDCl₃ and shimming the magnetic field to ensure homogeneity.

-

Rationale: The lock system uses the deuterium frequency to compensate for any magnetic field drift during the experiment, ensuring signal stability. Shimming optimizes the field homogeneity, which is critical for obtaining sharp, well-resolved spectral lines.

-

-

Step 2.3: Set up a standard single-pulse proton experiment with the following typical parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 8 to 16

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: 2-4 seconds

-

Rationale: This parameter set is a standard starting point. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples. The relaxation delay allows the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

-

-

-

Data Processing and Analysis:

-

Step 3.1: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Step 3.2: Phase the spectrum to ensure all peaks are in positive, absorptive mode.

-

Step 3.3: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Step 3.4: Integrate the signals to determine the relative ratios of protons corresponding to each peak.

-

Step 3.5: Analyze the chemical shifts, coupling patterns (multiplicities), and integration values to confirm that they match the expected structure of this compound. The integration ratio of the vinylic protons to the terminal methyl protons, for example, should be 2:3.

-

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound sample.

Caption: Workflow for the physical and structural characterization of this compound.

Safety and Handling

As a long-chain fatty alcohol, this compound is not considered highly hazardous, but standard laboratory safety practices must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or vapors that may be generated, especially upon heating. Avoid ingestion and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is often 2-8°C or frozen (−20°C) for long-term stability to prevent potential oxidation at the double bond.[1] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

By adhering to these guidelines and utilizing the analytical protocols described, researchers can confidently work with and characterize this compound for their scientific and developmental endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 11-OCTADECYN-1-OL|62972-93-4. Retrieved from [Link]

-

LookChem. (n.d.). Cas 62972-93-4,11-OCTADECYN-1-OL. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stratech. (n.d.). 11(Z)-Octadecenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 11-Octadecenoic acid, (Z)- (CAS 506-17-2). Retrieved from [Link].

-

Ataman Kimya. (n.d.). CIS-9-OCTADECEN-1-OL. Retrieved from [Link]

Sources

An In-depth Technical Guide to cis-11-Octadecenol

This guide provides a comprehensive technical overview of cis-11-Octadecenol, a long-chain unsaturated fatty alcohol with significant roles in chemical ecology and potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, biological significance, and analytical methodologies.

Introduction

This compound, also known as (Z)-11-Octadecen-1-ol or cis-vaccenyl alcohol, is an 18-carbon monounsaturated primary fatty alcohol. Its structure, characterized by a cis-double bond between the 11th and 12th carbon atoms, is crucial to its biological activity. While it is a naturally occurring compound, its primary significance in the scientific community stems from its role as a precursor to or a component of insect pheromones, which mediate critical behaviors such as aggregation and mating.[1] This guide will delve into the core technical aspects of this molecule, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 62972-93-4 | [2] |

| Molecular Formula | C₁₈H₃₆O | [2] |

| Molecular Weight | 268.5 g/mol | [2] |

| IUPAC Name | (11Z)-octadec-11-en-1-ol | [2] |

| Synonyms | (Z)-11-Octadecen-1-ol, cis-Vaccenyl alcohol | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |

| Solubility | Insoluble in water; soluble in organic solvents like hexane, ethanol, and dichloromethane. | |

| Kovats Retention Index | Semi-standard non-polar: 2070; Standard polar: 2121 | [2] |

Synthesis of this compound

The synthesis of this compound with high stereochemical purity is essential for its use in biological studies, where the geometric isomerism of the double bond is critical for activity. A common and effective route involves the Wittig reaction to establish the cis-double bond, followed by reduction of a carboxylic acid or ester functionality.

A practical synthetic approach starts from commercially available precursors to first synthesize cis-11-octadecenoic acid, which is then reduced to the target alcohol.

Part 1: Synthesis of cis-11-Octadecenoic Acid via Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability in forming carbon-carbon double bonds. The use of a non-stabilized ylide under salt-free conditions typically favors the formation of the Z-alkene, which is the desired stereoisomer for this compound. A published procedure for the synthesis of the corresponding acid, cis-11-octadecenoic acid, involves the reaction of n-heptanal with a phosphonium ylide derived from 10-methoxycarbonyldecyltriphenylphosphonium bromide.[3][4] This method achieves high cis-selectivity.[3] The resulting methyl ester is then hydrolyzed to the carboxylic acid.[3]

Part 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. A robust and selective method for this conversion is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous THF.

-

Addition of Acid: Dissolve cis-11-octadecenoic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The dropwise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is designed to produce a granular precipitate that is easily filtered.

-

Extraction and Purification: Filter the resulting suspension and wash the solid residue with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude this compound can be further purified by flash column chromatography on silica gel.

Biological Significance and Mechanism of Action

This compound and its derivatives are significant as semiochemicals, particularly as insect pheromones. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species.

The acetate ester of this compound, cis-11-vaccenyl acetate, is a well-characterized aggregation pheromone in the fruit fly, Drosophila melanogaster, and a sex pheromone in at least one species of longhorn beetle.[1] It is a male-specific lipid that influences the behavior of both males and females.[5] The corresponding aldehyde, (Z)-11-octadecenal, has been identified as a sex pheromone of the wax moth.[6] This strongly suggests that this compound itself is a key intermediate in the biosynthesis of these pheromones or may act as a pheromone component in some insect species.

The biological activity of the parent fatty acid, cis-11-octadecenoic acid (cis-vaccenic acid), has been studied in the context of mammalian metabolism. It has been shown to have different effects on lipolysis and glucose utilization in adipocytes compared to its trans-isomer.[7] Specifically, the cis isomer has a more pronounced inhibitory effect on glucose oxidation in pancreatic β-cells.[8] This highlights the critical importance of the cis-geometry of the double bond for specific biological interactions.

While the precise receptor and signaling pathway for this compound in many species are not fully elucidated, the mechanism for the related cis-11-vaccenyl acetate in Drosophila involves binding to an odorant receptor, which triggers a neuronal response leading to a behavioral change.[5]

Analytical Methods

The accurate identification and quantification of this compound in biological or environmental samples are typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high boiling point and polarity of long-chain alcohols, derivatization is often necessary to improve chromatographic performance and sensitivity.[9]

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation and Extraction:

-

For samples containing esterified alcohols (e.g., waxes), a saponification step (hydrolysis with a base like ethanolic KOH) is required to release the free alcohol.[10]

-

The alcohol is then extracted from the aqueous mixture using a non-polar solvent such as hexane.[9] The organic extract is washed, dried over anhydrous sodium sulfate, and concentrated.

-

-

Derivatization to Trimethylsilyl (TMS) Ether:

-

The hydroxyl group of the alcohol is converted to a less polar and more volatile trimethylsilyl ether. This is a crucial step as it prevents peak tailing and improves thermal stability during GC analysis.[11]

-

To the dried sample extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.[11]

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating fatty acid derivatives, such as a DB-5ms or HP-5ms (non-polar) or a more polar column if isomer separation is critical.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in splitless mode for trace analysis.

-

Oven Program: A typical temperature program would start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280-300°C) to elute the long-chain derivatives.

-

Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode. The resulting mass spectrum of the TMS-derivatized this compound will show a characteristic fragmentation pattern that can be used for identification. Quantification can be performed using selected ion monitoring (SIM) for higher sensitivity and specificity.[12][13]

-

Spectroscopic Characterization

Spectroscopic data are essential for the unambiguous structural confirmation of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure.[14] The olefinic protons (-CH=CH-) of the cis-double bond are expected to appear as a multiplet around 5.3-5.4 ppm. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) typically resonate as a triplet around 3.6 ppm. The allylic protons (-CH₂-CH=) will appear around 2.0 ppm. The terminal methyl group (-CH₃) will be an upfield triplet around 0.9 ppm.[15]

-

¹³C NMR: The carbon NMR spectrum is also highly informative. The olefinic carbons are expected in the 129-131 ppm region. The carbon attached to the hydroxyl group (-CH₂-OH) will be found downfield around 63 ppm. The carbons of the long alkyl chain will resonate in the 22-33 ppm region.[16] A ¹³C NMR spectrum for this compound is available in public databases.[2]

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -CH=CH- | ~5.35 (m) | ~130 |

| -CH₂-OH | ~3.64 (t) | ~63 |

| -CH₂-CH= | ~2.01 (m) | ~27 |

| -(CH₂)n- (bulk methylene) | ~1.2-1.4 (m) | ~22-33 |

| -CH₃ | ~0.88 (t) | ~14 |

Note: Expected chemical shifts are approximate and can vary based on solvent and spectrometer frequency.

Applications

The biological activity of this compound and its derivatives as pheromones makes them valuable tools in integrated pest management (IPM).[17]

-

Pest Monitoring and Trapping: Lures containing this compound or its derivatives can be used in traps to monitor the population of specific insect pests. This information is crucial for making informed decisions about the timing and necessity of pesticide applications.

-

Mating Disruption: Dispersing a synthetic pheromone in a high concentration in an agricultural field can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests. Formulations are key to the successful application of pheromones for this purpose.[18]

-

Agricultural Formulations: Long-chain fatty alcohols are also used as adjuvants in agricultural formulations to improve the efficacy of pesticides and herbicides.[19] They can act as emulsifiers or surfactants.[20] There is also evidence for their use as sucker control agents in certain crops.[21]

Conclusion

This compound is a molecule of significant scientific interest due to its defined structure-activity relationship, particularly in the realm of chemical ecology. Its synthesis requires stereocontrolled methods, and its analysis relies on sensitive chromatographic techniques. As a key component or precursor of insect pheromones, it holds considerable promise for the development of environmentally benign pest management strategies. Further research into the specific biological roles of this alcohol in various species and the optimization of its formulation and delivery will undoubtedly expand its practical applications in agriculture and beyond.

References

-

Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement. (1990). Journal of Chromatography B: Biomedical Sciences and Applications, 509(2), 325-332. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Mudge, S. M. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry. Available at: [Link]

-

Harvey, D. J. (1989). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Biomedical Chromatography, 3(6), 251-254. Available at: [Link]

-

Cyberlipid. (n.d.). Analysis of Long-Chain Alcohols. Retrieved from: [Link]

-

Dove, H., & Mayes, R. W. (1996). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 126(1), 13-26. Available at: [Link]

-

PubChem. (n.d.). cis-11-Octadecenoic acid methyl ester. National Center for Biotechnology Information. Retrieved from: [Link]

-

Ha, T. S., & Smith, D. P. (2006). A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila. Journal of Neuroscience, 26(34), 8727-8733. Available at: [Link]

-

Isman, M. B. (2020). Impact of plant monoterpenes on insect pest management and insect-associated microbes. Phytochemistry Reviews, 19, 1339-1358. Available at: [Link]

-

Kim, H. J., et al. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry, 4(3), 105-111. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from: [Link]

-

Himanen, S. J., Li, T., Blande, J. D., & Holopainen, J. K. (2018). Volatile organic compounds in integrated pest management of Brassica oilseed crops. Journal of Pest Science, 91(2), 537-555. Available at: [Link]

-

Ahmad, K., Bumpus, F. M., & Strong, F. M. (1948). A synthesis of cis-11-octadecenoic and trans-11-octadecenoic (vaccenic) acids. Journal of the American Chemical Society, 70(10), 3391-3394. Available at: [Link]

-

Kim, H. J., et al. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry, 4(3). Available at: [Link]

-

Morressier. (2021). Application of 1H-NMR for the quantitative analysis of mixtures of oleate esters of short chain alcohols (C1-C4). Retrieved from: [Link]

-

Ataman Kimya. (n.d.). CIS-9-OCTADECEN-1-OL. Retrieved from: [Link]

-

Belakhdar, G., et al. (2015). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Materials and Environmental Science, 6(10), 2778-2783. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from: [Link]

-

Belakhdar, G., et al. (2015). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Materials and Environmental Science, 6(10), 2778-2783. Available at: [Link]

- Google Patents. (2013). WO2013076202A1 - Agricultural formulations with aromatic solvents and acyl morpholines.

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from: [Link]

-

AOCS. (n.d.). Conjugated Linoleic Acid (CLA). Retrieved from: [Link]

-

AOCS. (2019). Fatty Alcohols. Retrieved from: [Link]

-

Pherobank BV. (2018). High purity cis-vaccenyl acetate available from Pherobank BV. Retrieved from: [Link]

-

Kritchevsky, D., & Czarnecki, S. K. (1995). Replacing cis octadecenoic acid with trans isomers in media containing rat adipocytes stimulates lipolysis and inhibits glucose utilization. The Journal of Nutrition, 125(9), 2394-2399. Available at: [Link]

-

Sofi, F., et al. (2010). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 15(10), 7355-7381. Available at: [Link]

- Google Patents. (2014). US9416065B2 - Adjuvants and methods of using them.

-

ResearchGate. (2021). (PDF) Emulsions containing essential oils, their components or volatile semiochemicals as promising tools for insect pest and pathogen management. Retrieved from: [Link]

-

MDPI. (2023). Applications of Plant Essential Oils in Pest Control and Their Encapsulation for Controlled Release: A Review. Molecules, 28(14), 5463. Available at: [Link]

-

Mahfouz, M. M., Johnson, S. B., & Holman, R. T. (1981). Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(3), 522-532. Available at: [Link]

-

Woollett, L. A., & Spady, D. K. (1992). Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster. The Journal of Lipid Research, 33(1), 79-88. Available at: [Link]

-

Rajeswari, G., & Murugan, M. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 11(8), 3354-3358. Available at: [Link]

-

Agricultural Marketing Service. (n.d.). Fatty Alcohols Petition. U.S. Department of Agriculture. Retrieved from: [Link]

Sources

- 1. pherobank.com [pherobank.com]

- 2. This compound | C18H36O | CID 11821627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. article.scirea.org [article.scirea.org]

- 4. The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response [scirea.org]

- 5. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Replacing cis octadecenoic acid with trans isomers in media containing rat adipocytes stimulates lipolysis and inhibits glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 11. researchgate.net [researchgate.net]

- 12. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. aocs.org [aocs.org]

- 16. azom.com [azom.com]

- 17. researchgate.net [researchgate.net]

- 18. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 19. US9416065B2 - Adjuvants and methods of using them - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ams.usda.gov [ams.usda.gov]

The Natural Provenance of cis-11-Octadecenol: A Technical Guide for Scientific Professionals

Introduction: Unveiling the Significance of a Key Semiochemical

cis-11-Octadecenol, a long-chain unsaturated fatty alcohol, holds a pivotal position in the landscape of chemical ecology and biochemistry. While seemingly a simple molecule, its roles as a biosynthetic precursor to potent insect pheromones and its presence in the protective waxes of plants underscore its biological importance. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, methodologies for its extraction and analysis, and its known biological functions. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights.

Natural Occurrences of this compound and its Precursors

This compound is found in nature primarily as a constituent of complex lipids in both the plant and insect kingdoms. Its direct detection as a free alcohol can be challenging due to its reactive nature and its tendency to be esterified or incorporated into waxes. However, its prevalence can be inferred from the widespread occurrence of its corresponding fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid), and its acetate ester, a known insect pheromone.

Plant Kingdom: A Reservoir of cis-Vaccenic Acid

In plants, long-chain fatty alcohols are integral components of cuticular waxes, which form a protective barrier against environmental stressors.[1] While specific quantitative data for free this compound in these waxes is not extensively documented, the abundance of its precursor, cis-vaccenic acid, in various seed oils provides a strong indication of its biosynthetic potential within the plant kingdom.

| Natural Oil Source | Source Species | Concentration of cis-11-Octadecenoic Acid (% of total fatty acids) |

| Milkweed Seed Oil | Asclepias syriaca | ~15%[2] |

| Sea Buckthorn Pulp Oil | Hippophae rhamnoides | 5 - 9.35%[2] |

| Sea Buckthorn Seed Oil | Hippophae rhamnoides | 17 - 20% (combined with oleic acid)[2] |

| Olive Oil | Olea europaea | ~2.58 - 3%[2] |

It is important to note that in many common vegetable oils, such as those derived from sunflower, soybean, and canola, the cis-11 isomer is often not reported separately from other C18:1 isomers like oleic acid.[2]

Insect Kingdom: A Hub of Pheromonal Communication

The most well-documented and functionally significant occurrences of this compound derivatives are in the insect world, where they serve as crucial components of chemical communication systems.[3] The acetate ester, cis-11-vaccenyl acetate, is a well-characterized pheromone in several insect species.

| Insect Species | Common Name | Role of this compound Derivative |

| Drosophila melanogaster | Fruit fly | Aggregation pheromone (cis-11-vaccenyl acetate)[4][5] |

| Ortholeptura valida | Longhorn beetle | Female-produced sex pheromone (cis-11-vaccenyl acetate)[4] |

| Chloridea virescens | Tobacco budworm | Pheromone precursor alcohol ((Z)-11-hexadecen-1-ol)[6] |

In these insects, this compound is a direct precursor to the active pheromone, highlighting its central role in their reproductive and social behaviors.

Biosynthesis of this compound in Insects: A Stepwise Pathway

The biosynthesis of this compound and other fatty acid-derived pheromones in insects is a well-orchestrated enzymatic cascade that begins with common fatty acid metabolism and culminates in the production of highly specific semiochemicals.[7][8] The primary pathway involves the modification of saturated fatty acid precursors through a series of desaturation and reduction steps.

-

De Novo Fatty Acid Synthesis: The process initiates with the synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18), from acetyl-CoA and malonyl-CoA.

-

Desaturation: A key step in generating the correct unsaturated precursor is the introduction of a double bond at a specific position. In the case of this compound, a Δ11-desaturase acts on stearoyl-CoA to produce cis-11-octadecenoyl-CoA.

-

Reduction: The final and critical step is the reduction of the fatty acyl-CoA to the corresponding alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) .[7][9] These enzymes utilize NADPH as a cofactor to reduce the thioester linkage of the acyl-CoA, yielding the primary alcohol, this compound.[10]

Methodologies for Extraction, Isolation, and Analysis

The successful study of this compound from its natural sources hinges on robust and validated methodologies for its extraction, purification, and analytical determination. The choice of method is dictated by the source matrix and the research objectives.

Extraction from Natural Sources: A Tailored Approach

From Plant Material (Cuticular Waxes):

A common method for the extraction of long-chain alcohols from plant waxes involves solvent extraction followed by saponification to release esterified alcohols.

Step-by-Step Protocol:

-

Sample Preparation: Air-dry and grind the plant material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Perform a hot continuous extraction (e.g., using a Soxhlet apparatus) with a non-polar solvent like hexane or a polar solvent like ethanol.[11][12]

-

Saponification: To the crude extract, add an ethanolic solution of potassium hydroxide and reflux to hydrolyze any wax esters, liberating the free fatty alcohols.

-

Liquid-Liquid Extraction: After saponification, acidify the mixture and perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to separate the non-saponifiable fraction containing the long-chain alcohols from the saponified fatty acids.[13]

From Insect Pheromone Glands:

The extraction of pheromones from insects requires meticulous dissection and handling due to the minute quantities present.

Step-by-Step Protocol:

-

Gland Dissection: Carefully dissect the pheromone glands from the insect under a microscope.

-

Solvent Extraction: Immerse the dissected glands in a small volume of a suitable organic solvent, such as hexane, for a defined period to extract the pheromone components.[6]

-

Purification (Optional): If a cleaner sample is required, solid-phase extraction (SPE) can be employed to fractionate the crude extract and isolate the alcohol fraction.[14]

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of long-chain fatty alcohols due to its high resolution and sensitivity. However, due to the low volatility of these compounds, a derivatization step is essential.

Derivatization: Enhancing Volatility for GC Analysis

Silylation is the most common derivatization technique for alcohols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[15][16]

Step-by-Step Silylation Protocol:

-

Sample Preparation: Evaporate the solvent from the purified extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like pyridine, to the dried sample.

-

Reaction: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

-

GC-MS Analysis: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Parameters:

A typical GC-MS analysis would involve a non-polar capillary column and a temperature program that allows for the separation of the long-chain TMS-ethers. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are used for compound identification by comparison with spectral libraries.

Biological Functions: A Key Player in Chemical Communication

The primary and most extensively studied biological function of this compound is its role as a precursor to the pheromone cis-11-vaccenyl acetate.[17][18] In Drosophila melanogaster, this acetate ester functions as an aggregation pheromone, attracting both males and females to food sources.[5] It is also involved in courtship behavior, where it can act as an anti-aphrodisiac to other males when present on a recently mated female.[18]

While direct evidence for the biological activity of this compound itself is less abundant, its crucial position as the immediate precursor to the active pheromone underscores its importance. The enzymatic conversion of the alcohol to the acetate ester is a key regulatory step in pheromone production, and the presence of the alcohol in pheromone glands is a definitive indicator of an active biosynthetic pathway.

Conclusion: A Molecule of Enduring Scientific Interest

This compound, through its connections to plant protective waxes and its indispensable role in insect chemical communication, represents a molecule of significant scientific interest. A thorough understanding of its natural sources, biosynthesis, and biological functions is critical for advancements in fields ranging from chemical ecology and pest management to the development of novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to explore the multifaceted world of this important natural product.

References

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). PMC. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (n.d.). ResearchGate. [Link]

-

Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. (2022). Oxford Academic. [Link]

-

Fatty Acid Origin of Insect Pheromones. (n.d.). ResearchGate. [Link]

-

Insect pheromones--an overview of biosynthesis and endocrine regulation. (2005). PubMed. [Link]

-

The Plant Fatty Acyl Reductases. (2022). MDPI. [Link]

-

Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS. (2004). PubMed Central. [Link]

-

High purity cis-vaccenyl acetate available from Pherobank BV. (2018). Pherobank. [Link]

-

A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila. (2006). PMC. [Link]

-

Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]

-

GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. (n.d.). UPB. [Link]

-

The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. (n.d.). ResearchGate. [Link]

-

Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate. (2007). PMC. [Link]

-

Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster. (2015). Springer. [Link]

-

What Is Derivatization In GC-MS?. (2025). YouTube. [Link]

-

Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE. (2009). PubMed Central. [Link]

-

Table S1: The reported fatty acyl-CoA. (n.d.). Studylib. [Link]

-

Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. (2023). Impactfactor. [Link]

-

Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens. (2021). PMC. [Link]

-

Protocol for the Analysis of N-Alkanes and Other Plant-Wax Compounds and for Their Use as Markers for Quantifying the Nutrient Supply of Large Mammalian Herbivores. (2007). PubMed. [Link]

-

Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.). (2024). PMC. [Link]

-

Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. (2021). PMC. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. (2023). ResearchGate. [Link]

-

Brassica napus BnaC9.DEWAX1 Negatively Regulates Wax Biosynthesis via Transcriptional Suppression of BnCER1-2. (2023). MDPI. [Link]

-

Bioactive compounds and biological activity in edible insects: A review. (2024). PMC. [Link]

-

The 9-hexadecenoic and 11-octadecenoic acid content of natural fats and oils. (1968). PubMed. [Link]

-

Analysis of wax esters in edible oils by automated on-line coupling liquid chromatography-gas chromatography using the through oven transfer adsorption desorption (TOTAD) interface. (2011). PubMed. [Link]

- Method of extraction and purification of polyunsaturated fatty acids from natural sources. (1988).

-

Induced accumulation of cuticular waxes enhances drought tolerance in Arabidopsis by changes in development of stomata. (2011). PubMed. [Link]

-

cis-Vaccenic acid. (n.d.). PubChem. [Link]

-

Impact of insect growth regulators on biology and behavior of Chrysoperla carnea (Stephens) (Neuroptera: Chrysopidae). (2019). ResearchGate. [Link]

-

Quantitative analysis of cis-regulatory elements in transcription with KAS-ATAC-seq. (2024). NIH. [Link]

Sources

- 1. Induced accumulation of cuticular waxes enhances drought tolerance in Arabidopsis by changes in development of stomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pherobank.com [pherobank.com]

- 5. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. mdpi.com [mdpi.com]

- 13. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of cis-11-Octadecenol in Insect Communication: A Technical Guide

Abstract

cis-11-Octadecenol, a long-chain fatty alcohol, serves as a crucial semiochemical in the intricate world of insect communication. While its acetate ester, cis-vaccenyl acetate, is a well-studied pheromone in Drosophila melanogaster, the discovery and role of the alcohol form itself are pivotal to understanding the chemical ecology of numerous insect species, particularly within the Lepidoptera. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, and functional analysis of this compound. We will delve into the causality behind experimental choices in its identification, provide detailed, field-proven protocols for its analysis, and explore its significance in mediating insect behavior. This guide aims to be a self-validating system, grounding its claims in authoritative sources and providing a robust framework for future research and application.

Introduction to Insect Chemical Communication: The Language of Molecules

Insects have evolved a sophisticated and highly specific chemical language to navigate their environment, locate resources, find mates, and avoid predators. This communication is mediated by semiochemicals, which are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Pheromones, in particular, are powerful modulators of behavior and are often comprised of complex blends of volatile organic compounds. Among these, fatty acid derivatives, including long-chain alcohols, aldehydes, and acetates, are one of the most common classes of sex pheromones, especially in moths (Lepidoptera). The specificity of these signals often lies in the precise ratio of components, the position and stereochemistry of double bonds, and the nature of the functional group. Understanding the discovery and function of a specific pheromone component like this compound provides a window into the evolution of reproductive isolation and offers opportunities for the development of targeted and environmentally benign pest management strategies.

The Discovery of this compound as a Semiochemical

The journey to identifying a new semiochemical is a multi-step process that combines careful observation of insect behavior with rigorous analytical chemistry. While cis-vaccenyl acetate has been extensively studied in Drosophila melanogaster as an aggregation and anti-aphrodisiac pheromone[1][2][3], the alcohol precursor, this compound (also known as cis-vaccenyl alcohol), has also been identified as a key component in the pheromone blends of other insects.

A notable example is the dark-barred tortrix moth, Syndemis musculana. Research involving the analysis of pheromone gland extracts from this species led to the preliminary identification of (Z)-11-octadecen-1-ol as a component of its sex pheromone. Subsequent field evaluations were crucial in confirming its role as a sex attractant for this species[4]. The process of discovery typically follows a logical progression from initial observation to definitive identification and behavioral validation.

Analytical Chemistry in Pheromone Discovery: A Methodological Deep Dive

The identification of volatile semiochemicals from minute biological samples is a significant analytical challenge. The development of sensitive and selective techniques has been paramount to the advancement of chemical ecology.

Pheromone Extraction

The initial step involves the careful extraction of volatile compounds from the insect's pheromone gland. The choice of extraction method is critical to avoid contamination and degradation of the target analytes.

-

Solvent Extraction: This involves dissecting the pheromone gland and immersing it in a high-purity organic solvent, such as hexane. This method is effective for extracting a wide range of lipids but can also co-extract non-volatile compounds.

-

Aeration (Dynamic Headspace Collection): This technique involves collecting the volatiles released by a living, calling insect. Air is passed over the insect, and the entrained volatiles are trapped on an adsorbent material, which is then eluted with a solvent. This method provides a more accurate representation of the emitted pheromone blend.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of pheromone identification. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocol: GC-MS Analysis of Pheromone Extract

-

Sample Preparation: Concentrate the pheromone extract to a small volume (e.g., 10-50 µL) under a gentle stream of nitrogen.

-

Injection: Inject 1-2 µL of the concentrated extract into the GC inlet in splitless mode to maximize the transfer of analytes to the column.

-

Gas Chromatography:

-

Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) for the initial separation of a wide range of compounds.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to elute compounds with a wide range of boiling points.

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization at 70 eV, which generates reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for routine pheromone identification.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and with the spectra of authentic standards to tentatively identify the compounds. The retention time of the natural product should match that of the synthetic standard on at least two columns of different polarity for confident identification.

-

Electroantennography (EAG)

EAG is a powerful electrophysiological technique used to screen for biologically active compounds in a complex mixture. It measures the summated electrical potential from the entire insect antenna in response to an odor stimulus.

Experimental Protocol: Electroantennogram (EAG) Assay

-

Antennal Preparation:

-

Excise the antenna from a live insect (typically a male for female-produced sex pheromones).

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of odorant-laden air is injected into the airstream. The odorant is typically applied to a piece of filter paper inside a Pasteur pipette.

-

-

Data Acquisition:

-

The electrical response (a negative deflection in millivolts) from the antenna is amplified and recorded.

-

The amplitude of the EAG response is proportional to the number of olfactory sensory neurons that are stimulated.

-

-

Controls:

-

Negative Control: A puff of air passed through a pipette containing only the solvent is used to account for any mechanical or solvent-induced response.

-

Positive Control: A known EAG-active compound is used to ensure the antennal preparation is viable.

-

When coupled with gas chromatography (GC-EAD), the effluent from the GC column is split, with one part going to the detector (e.g., FID) and the other to the insect antenna. This allows for the precise determination of which compounds in a mixture elicit an antennal response.

The Biosynthetic Pathway of this compound

The biosynthesis of C18 fatty acid-derived pheromones like this compound is a modification of the general fatty acid metabolism. The pathway typically begins with a common saturated fatty acid, stearic acid (18:0), and involves a series of enzymatic steps, primarily desaturation and reduction, that are often specific to the pheromone gland.

Key Enzymes in the Biosynthesis of this compound:

| Enzyme Class | Function | Substrate | Product |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Stearoyl-CoA (18:0-CoA) |

| Δ11-Desaturase | Introduces a cis double bond at the 11th carbon position | Stearoyl-CoA (18:0-CoA) | (Z)-11-Octadecenoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to the corresponding alcohol | (Z)-11-Octadecenoyl-CoA | (Z)-11-Octadecen-1-ol |

The specificity of the final pheromone component is largely determined by the substrate specificity and regioselectivity of the desaturases and the chain-length preference of the fatty acyl reductases. [1][5][6] Biosynthesis of this compound

Caption: The biosynthetic pathway leading to this compound and its potential conversion to cis-vaccenyl acetate.

Behavioral Assays: From Signal to Response

The ultimate confirmation of a compound's role as a pheromone comes from behavioral bioassays. These assays are designed to mimic natural conditions and quantify the behavioral response of the target insect to the synthetic compound.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to study the flight behavior of insects in response to an odor plume.

Experimental Protocol: Wind Tunnel Assay

-

Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used.

-

Odor Source: A synthetic lure containing the test compound(s) is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the insects is recorded and scored. Key behaviors include taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source.

-

Quantification: The percentage of insects exhibiting each behavior is calculated and compared to controls (e.g., a solvent blank).

Field Trapping

Field trapping experiments are the gold standard for confirming the attractiveness of a pheromone under natural conditions.

Experimental Protocol: Field Trapping Study

-

Trap Design: Sticky traps or funnel traps are commonly used.

-

Lure Preparation: Rubber septa or other slow-release matrices are loaded with the synthetic pheromone blend.

-

Experimental Design: Traps baited with different blends and doses, as well as unbaited control traps, are deployed in a randomized block design in the field.

-

Data Collection: The number of target insects caught in each trap is recorded at regular intervals.

-

Statistical Analysis: The trap catch data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the most attractive blend.

Applications in Pest Management and Future Research Directions

The identification of this compound and other pheromone components has significant practical applications in integrated pest management (IPM). Synthetic pheromones can be used for:

-

Monitoring: Pheromone-baited traps are used to monitor pest populations, allowing for the timely application of control measures.

-

Mating Disruption: The atmosphere in a crop is saturated with synthetic pheromone, which confuses males and prevents them from locating females, thereby reducing mating and subsequent larval damage.

-

Mass Trapping: A high density of pheromone traps is used to remove a significant portion of the male population from an area.

Future research will likely focus on elucidating the finer details of pheromone biosynthesis and its regulation, identifying the olfactory receptors and neural pathways involved in pheromone perception, and exploring the potential for using pheromones to manage a wider range of insect pests. The use of metabolic engineering in plants and microorganisms to produce insect pheromones is also a promising area of research that could lead to more sustainable and cost-effective pest control solutions.

References

-

Bartelt, R. J., Schaner, A. M., & Jackson, L. L. (1985). cis-Vaccenyl acetate as an aggregation pheromone in Drosophila melanogaster. Journal of Chemical Ecology, 11(12), 1747–1756. [Link]

-

Persoons, C. J., Voerman, S., van der Kraan, C., & Booij, C. J. H. (1984). Sex pheromone of the leafroller moth Syndemis musculana (Tortricidae): preliminary identification and field evaluation. Entomologia Experimentalis et Applicata, 35(1), 101-103. [Link]

-

Antony, B., Ding, B. J., Moto, K., Aldosari, S. A., & Aldawood, A. S. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports, 6(1), 29927. [Link]

-

Ejima, A., Smith, B. P. C., Lucas, C., van der Goes van Naters, W., Miller, C. J., Carlson, J. R., ... & Griffith, L. C. (2007). Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate. Current Biology, 17(7), 599-605. [Link]

-

Ding, B. J., & Löfstedt, C. (2015). Production of volatile moth sex pheromones in transgenic Nicotiana benthamiana plants. PloS one, 10(3), e0121100. [Link]

-

Yew, J. Y., & Chung, H. (2015). In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry. Analyst, 140(22), 7736-7744. [Link]

-

Schneider, M. C., McQuate, G. T., & Vargas, R. I. (2020). Alcohol potentiates a pheromone signal in flies. eLife, 9, e62843. [Link]

-

Tanaka, R., & Touhara, K. (2015). Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster. Journal of Comparative Physiology A, 201(8), 767-777. [Link]

Sources

- 1. cis-Vaccenyl acetate as an aggregation pheromone inDrosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheromones and Semiochemicals of Syndemis musculana (Lepidoptera: Tortricidae), the Dark-barred tortrix [pherobase.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Role of cis-11-Octadecenol

Introduction